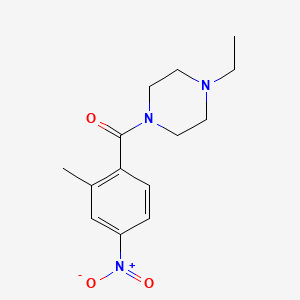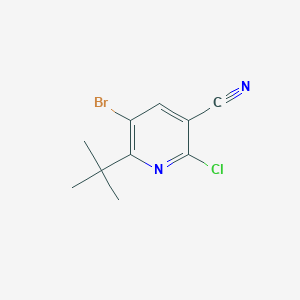
5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is a chemical compound that belongs to the class of halogenated nicotinonitriles. This compound is characterized by the presence of bromine, chlorine, and a tert-butyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable nicotinonitrile derivative, followed by the introduction of the tert-butyl group and chlorination under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation reactions.
Analyse Des Réactions Chimiques
5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
5-Bromo-6-(tert-butyl)-2-chloronicotinonitrile can be compared with other halogenated nicotinonitriles, such as:
5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol: This compound also contains a bromine and tert-butyl group but differs in its core structure and fluorine substitution.
5-Bromo-6-fluoro-1H-benzo[d]imidazole: Similar in having a bromine atom but differs in the presence of a fluorine atom and benzoimidazole core.
The uniqueness of this compound lies in its specific combination of halogen atoms and the tert-butyl group, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10BrClN2 |
|---|---|
Poids moléculaire |
273.55 g/mol |
Nom IUPAC |
5-bromo-6-tert-butyl-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10BrClN2/c1-10(2,3)8-7(11)4-6(5-13)9(12)14-8/h4H,1-3H3 |
Clé InChI |
FPJVZCGCIWRLRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C(=N1)Cl)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


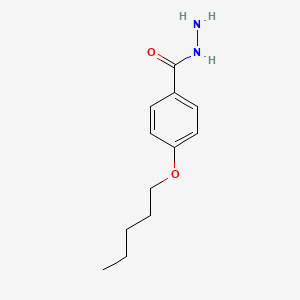
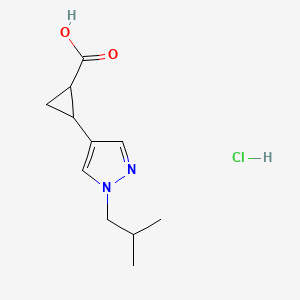
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
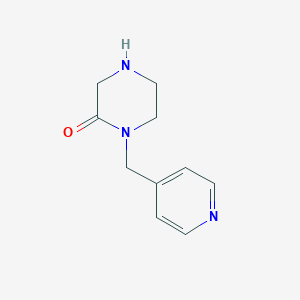
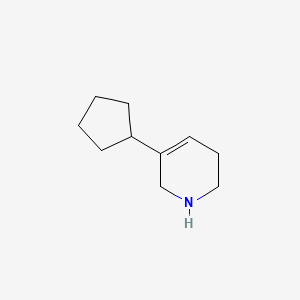
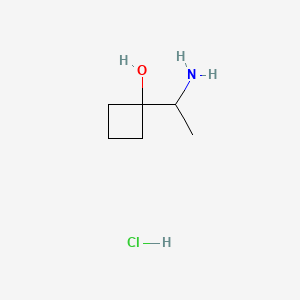
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)
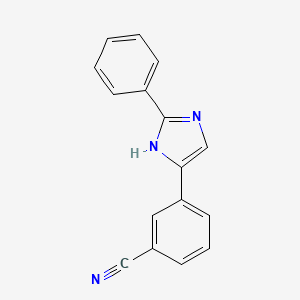
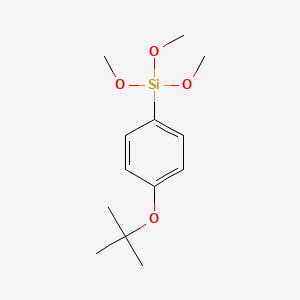

![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
